O-acetyltropine
Description
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDMOWWLBGYPG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317613 | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-27-6 | |
| Record name | 3-Acetyltropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of O Acetyltropine
Total Synthesis Approaches to O-Acetyltropine and Analogues
Total synthesis provides the flexibility to create not only O-acetyltropine but also a wide array of analogues for structure-activity relationship studies. These routes, however, must carefully control the stereochemistry of the bicyclic tropane (B1204802) core.
The 8-azabicyclo[3.2.1]octane core of tropanes, including O-acetyltropine, features specific stereochemical requirements that are crucial for its biological function. Several stereoselective strategies have been developed to construct this bicyclic system with high precision.
One powerful approach involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade. nih.govnih.gov This method starts from readily available cyclopropanated pyrrole (B145914) derivatives and reacts them with electron-deficient dipolarophiles to furnish the tropane skeleton in a diastereomerically and enantiomerically pure form. nih.govnih.gov This cascade reaction allows for the creation of diverse tropane analogues by varying the substituents on the starting materials. nih.gov
Another effective strategy is the enantioselective deprotonation of tropinone (B130398), a symmetrical precursor, using a chiral lithium amide. researchgate.net This deprotonation generates a chiral lithium enolate with high enantiomeric excess. Subsequent ring-opening of this enolate with chloroformates yields a substituted cycloheptenone, which serves as a versatile intermediate for the synthesis of various tropane alkaloids, including those with hydroxyl groups at the C-6 or C-7 positions. researchgate.net
These strategies are summarized in the table below:
Table 1: Stereoselective Synthesis Strategies for the Tropane Core| Strategy | Key Reaction(s) | Starting Materials | Key Features |
|---|---|---|---|
| Cycloaddition Cascade | 6π-Electrocyclic ring-opening; Huisgen [3+2]-cycloaddition | Cyclopropanated pyrroles/furans | Microwave-assisted; High stereoselectivity; Access to diverse analogues. nih.govnih.gov |
| Enantioselective Deprotonation | Deprotonation with chiral lithium amide; Ring-opening | Tropinone | Generates chiral enolates with >95% ee; Allows for synthesis of C-6/C-7 functionalized tropanes. researchgate.net |
| Intramolecular Allylation | Allylation of a cyclic imine | 3,4-dihydro-2-ethoxy-2H-pyran | A key step in a multi-step synthesis of related bicyclic systems. mdpi.com |
In the multi-step synthesis of complex molecules like O-acetyltropine, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The synthesis of O-acetyltropine precursors involves two key functional groups that often require protection: the hydroxyl group and the secondary amine (which becomes a tertiary amine in the final tropane structure).
The selection of a protecting group is critical and must meet several criteria: it should be easy to introduce and remove in high yield, stable to the reaction conditions of subsequent steps, and should not interfere with other parts of the molecule. uchicago.edu For the hydroxyl group, common protecting groups include esters (like acetate (B1210297) or benzoate), ethers (like benzyl (B1604629) ether), and silyl (B83357) ethers (such as tert-butyldimethylsilyl, TBDMS). libretexts.org The amino group can be protected as a carbamate, with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) being common examples. organic-chemistry.orgyoutube.com
An orthogonal protecting group strategy is often employed, where multiple functional groups can be deprotected selectively without affecting the others. organic-chemistry.org For instance, a TBDMS ether (cleaved by fluoride (B91410) ions) could be used alongside a Boc-protected amine (cleaved by acid), allowing for independent manipulation of the hydroxyl and amino functionalities during the synthesis. organic-chemistry.orglibretexts.org
Table 2: Common Protecting Groups in Tropane Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Hydroxyl | Acetyl | Ac | Acid or base. libretexts.org |
| Benzyl ether | Bn | Hydrogenolysis. libretexts.org | |
| tert-Butyldimethylsilyl ether | TBDMS | Acid or fluoride ion (e.g., TBAF). libretexts.org | |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). organic-chemistry.orgyoutube.com |
| Carboxybenzyl | Cbz | Hydrogenolysis. organic-chemistry.org |
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late stage in a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of a library of analogues from a common, complex intermediate, thereby efficiently exploring structure-activity relationships. nih.gov
For a molecule like O-acetyltropine, LSF could be applied to several positions on the tropane scaffold. acs.org For example, C-H functionalization reactions could introduce new substituents at the C-6 or C-7 positions. nih.gov Recent advances have enabled the functionalization of unactivated C-H bonds in cyclic amines using engineered enzymes or photoredox catalysis. researchgate.netnih.gov These methods offer the potential to create novel O-acetyltropine derivatives that would be difficult to access through traditional total synthesis.
Furthermore, the ester linkage in O-acetyltropine itself is a point for derivatization. Hydrolysis of the acetyl group to yield tropine (B42219), followed by re-esterification with different carboxylic acids, is a straightforward LSF approach to generate a variety of C-3 ester analogues. acs.org For instance, treating tropine with various acyl chlorides or carboxylic acids in the presence of a coupling agent can yield a diverse set of tropane esters. acs.org
Semisynthetic Routes to O-Acetyltropine from Natural Precursors
Semisynthesis is often a more direct and economically viable approach for producing O-acetyltropine, as it leverages the pre-existing and stereochemically complex tropane core from natural sources. The most common precursor for the semisynthesis of O-acetyltropine is tropine, which can be isolated from various plants of the Solanaceae family.
The conversion of tropine to O-acetyltropine is a chemically straightforward esterification reaction. This is typically achieved by reacting tropine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct of the reaction and catalyze the transformation. This direct acetylation of the 3α-hydroxyl group of tropine is an efficient and high-yielding process.
Chemoenzymatic and Biocatalytic Approaches in O-Acetyltropine Synthesis
Chemoenzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity and mild reaction conditions. lookchem.com These approaches utilize enzymes or whole microorganisms to perform specific chemical transformations.
In the context of O-acetyltropine synthesis, enzymes could be employed for several key steps. For instance, lipases are well-known for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. lookchem.com A potential chemoenzymatic route could involve the lipase-catalyzed acetylation of a tropine precursor. This could be particularly useful in kinetic resolutions of racemic mixtures of tropane analogues. One study demonstrated a one-pot chemo-enzymatic synthesis of O-acetylcyanohydrins where a chemical catalyst first produced a nonracemic mixture, and a lipase (B570770) was then used to selectively hydrolyze the unwanted enantiomer, resulting in a product with very high enantiomeric excess. lookchem.com
Furthermore, engineered cytochrome P450 enzymes have shown the ability to oxidize unactivated C-H bonds in cyclic amines with high selectivity. researchgate.net Such an enzyme could potentially be used to introduce hydroxyl groups at specific positions on the tropane ring, which could then be further functionalized, offering a biocatalytic route to novel O-acetyltropine analogues.
Green Chemistry Principles and Sustainable Synthesis of O-Acetyltropine
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comatiner.gr The application of the twelve principles of green chemistry to the synthesis of O-acetyltropine can lead to more sustainable and environmentally benign manufacturing processes. nih.gov
Key areas for implementing green chemistry in O-acetyltropine synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Semisynthesis from tropine generally has a higher atom economy for producing O-acetyltropine than a lengthy total synthesis.
Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure, for example by using highly active catalysts or microwave irradiation, reduces energy consumption compared to conventional heating. atiner.grenu.kz
Catalysis : Utilizing catalytic reagents (including enzymes) in small amounts is superior to stoichiometric reagents, as it minimizes waste. acs.org The chemoenzymatic approaches described in section 2.3 are a prime example of this principle.
Use of Renewable Feedstocks : Employing tropine from plant sources as a starting material aligns with the principle of using renewable rather than depleting feedstocks. atiner.gr
By integrating these principles, the synthesis of O-acetyltropine can be made more efficient, cost-effective, and environmentally friendly.
Advances in Synthetic Yield and Purity of O-Acetyltropine
The pursuit of enhanced synthetic efficiency for O-acetyltropine, a key intermediate and valuable chemical entity, has led to the exploration of various methodologies aimed at maximizing both reaction yield and product purity. Research in this area, while not as extensively documented as for some other alkaloids, has drawn from broader advancements in acetylation techniques and the synthesis of related tropane esters. Key areas of progress include the optimization of reaction conditions, the use of novel catalytic systems, and the development of advanced purification methods.
A significant focus has been on the direct acetylation of tropine. Traditional methods often involve the use of acetic anhydride, a potent acetylating agent. The efficiency of this reaction is highly dependent on the catalyst and solvent system employed. For instance, studies on the acetylation of alcohols and phenols have demonstrated that the choice of catalyst can dramatically influence the reaction's outcome. While specific comparative studies on O-acetyltropine are scarce, data from analogous acetylation reactions provide valuable insights into potential optimization strategies.
The use of solid acid catalysts, for example, has been shown to be effective in the acetylation of various aromatic ethers with acetic anhydride, achieving yields of up to 95%. cardiff.ac.uk Similarly, the use of dried sodium bicarbonate as a catalyst for the acetylation of primary alcohols and phenols with acetic anhydride has been reported to produce esters in good to excellent yields (75-99%), with toluene (B28343) being an optimal solvent. mdpi.com These methodologies present promising avenues for enhancing the yield of O-acetyltropine.
Furthermore, the development of functionalized acidic ionic liquids (FAILs) as catalysts for esterification reactions represents a significant advancement. In the synthesis of aspirin, a structurally analogous esterification, a tropine-based FAIL demonstrated excellent catalytic performance, achieving a yield of 88.7% with a selectivity of 90.8%. nih.gov This suggests that employing tropine-derived catalysts could be a highly effective strategy for the synthesis of O-acetyltropine.
Purification of O-acetyltropine is another critical aspect for obtaining a high-purity product. Techniques such as column chromatography are standard; however, advancements in affinity chromatography, as demonstrated for the purification of related enzymes like acetylcholinesterase, could offer more selective and efficient purification pathways. nih.govresearchgate.net
The following tables summarize findings from related research that can inform the optimization of O-acetyltropine synthesis.
Table 1: Comparison of Catalysts for Acetylation of Alcohols and Phenols with Acetic Anhydride
| Catalyst | Substrate | Solvent | Temperature | Yield (%) | Reference |
| HY (Si:Al 60) | 2,3-dihydrobenzofuran | Acetic Anhydride | 120°C | 95 | cardiff.ac.uk |
| Sodium Bicarbonate | 4-nitrobenzyl alcohol | Toluene | Room Temp. | >99 | mdpi.com |
| Silver Triflate | Various alcohols | Acetic Anhydride | Room Temp. | High | organic-chemistry.org |
| Copper(II) tetrafluoroborate | Various alcohols | Acetic Anhydride (solvent-free) | Room Temp. | High | organic-chemistry.org |
This table presents data from the acetylation of various alcohols and phenols, which can be considered analogous to the acetylation of tropine.
Table 2: Performance of a Tropine-Based Functionalized Acidic Ionic Liquid in Aspirin Synthesis
| Catalyst | Reaction | Yield (%) | Selectivity (%) | Reference |
| [Trps][OTs] | Salicylic acid + Acetic Anhydride | 88.7 | 90.8 | nih.gov |
[Trps][OTs] = N-(3-propanesulfonic acid) tropine p-toluenesulfonate. This data is for the synthesis of aspirin, an analogous esterification.
Table 3: Purification Methods for Related Compounds
| Compound/Enzyme | Purification Method | Yield (%) | Purity | Reference |
| Atropine (B194438) | Continuous-flow with in-line extraction | 8 | >98% | rsc.org |
| Acetylcholinesterase | Tacrine affinity chromatography | >92% | High | nih.gov |
| Acetylcholinesterase | Affinity chromatography | - | Homogeneous | researchgate.net |
This table shows purification data for the related alkaloid atropine and the enzyme acetylcholinesterase, suggesting potential high-purity methods applicable to O-acetyltropine.
While direct, comprehensive data on the optimization of O-acetyltropine synthesis remains an area for further research, the advancements in analogous acetylation and purification technologies provide a strong foundation for developing high-yield, high-purity synthetic routes.
Biosynthesis and Metabolic Pathways of O Acetyltropine
Enzymology of O-Acetyltropine Biosynthesis
The formation of O-acetyltropine is contingent on a cascade of specific enzymes that catalyze each step from the initial precursors to the final product. The identification and study of these enzymes are crucial for understanding and potentially manipulating the biosynthetic pathway.
Several key enzymes have been identified and characterized for their roles in the pathway leading to O-acetyltropine. The biosynthesis begins with the formation of the tropane (B1204802) core, followed by specific modification reactions.
The initial steps involve enzymes that convert amino acids into the central precursor, N-methyl-Δ¹-pyrrolinium. A key enzyme in this part of the pathway is putrescine N-methyltransferase (PMT), which methylates putrescine. mdpi.com The resulting N-methylputrescine is then oxidatively deaminated to form an aldehyde, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. ndl.go.jp This cation condenses with a malonyl-CoA derivative in a reaction catalyzed by a cytochrome P450 enzyme, CYP82M3, to form tropinone (B130398). nih.govmdpi.com
Tropinone stands at a critical branch point, where its fate is determined by two stereospecific reductases. nih.govmdpi.comnih.gov
Tropinone Reductase I (TR-I) : This enzyme catalyzes the NADPH-dependent reduction of the keto group of tropinone to a hydroxyl group with a 3α-configuration, yielding tropine (B42219). nih.govmdpi.comnih.gov Tropine is the direct precursor for hyoscyamine (B1674123), scopolamine (B1681570), and O-acetyltropine. nih.govmdpi.com
Tropinone Reductase II (TR-II) : This enzyme reduces tropinone to pseudotropine (3β-tropanol), which serves as a precursor for calystegines. nih.govmdpi.comnih.gov
The final step in O-acetyltropine formation is the esterification of tropine. This reaction is catalyzed by an acetyl-CoA-dependent acyltransferase.
Acetyl-CoA:tropine O-acetyltransferase (EC 2.3.1.185) : This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the 3α-hydroxyl group of tropine, forming O-acetyltropine. modelseed.orgkegg.jp Studies on transformed root cultures of Datura stramonium have identified acetyl-CoA-dependent acyltransferases responsible for the formation of 3α- and 3β-acetoxytropanes. kegg.jp The enzyme shows absolute specificity for the 3α-configuration of tropine and does not act on pseudotropine. kegg.jp
| Enzyme | EC Number | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| Putrescine N-methyltransferase (PMT) | 2.1.1.53 | Methylation of putrescine | Putrescine, S-adenosylmethionine (SAM) | N-methylputrescine | mdpi.com |
| Tropinone Synthase | - | Formation of tropinone | N-methyl-Δ¹-pyrrolinium, Malonyl-CoA | Tropinone | nih.govsci-hub.se |
| Tropinone Reductase I (TR-I) | 1.1.1.206 | Stereospecific reduction of tropinone | Tropinone, NADPH | Tropine | nih.govmdpi.comnih.gov |
| Acetyl-CoA:tropine O-acetyltransferase | 2.3.1.185 | Acetylation of tropine | Tropine, Acetyl-CoA | O-acetyltropine, CoA | modelseed.orgkegg.jp |
Genetic engineering offers promising strategies for increasing the yield of tropane alkaloids, including O-acetyltropine, by manipulating the biosynthetic pathway in either native plant systems or heterologous hosts like yeast and bacteria. wikipedia.orglongdom.org The core of this approach involves the modification of an organism's genetic material by inserting, removing, or changing specific genes. savemyexams.com
One major strategy is the overexpression of genes encoding rate-limiting enzymes in the pathway. For instance, increasing the expression of genes for tropinone reductase I (TR-I) could channel more tropinone towards tropine, the immediate precursor of O-acetyltropine. nih.gov Similarly, enhancing the activity of acetyl-CoA:tropine O-acetyltransferase could drive the final conversion more efficiently.
Metabolic engineering in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, has emerged as a powerful alternative to plant-based production. sci-hub.senih.gov This involves introducing the entire multienzyme pathway for a target molecule into a microbe, which can then be grown in large-scale fermenters. wikipedia.org For O-acetyltropine, this would require the heterologous expression of genes from the precursor synthesis (e.g., PMT), tropinone formation (e.g., CYP82M3), and the final modification steps (TR-I and the acetyltransferase). sci-hub.segoogle.com Challenges in this approach include ensuring proper enzyme folding and function, managing metabolic burden on the host, and optimizing the transport of intermediates across cellular compartments. sci-hub.sepnas.org For example, successful de novo production of tropine has been achieved in yeast, providing a platform that could be extended for O-acetyltropine synthesis by introducing the final acetyltransferase enzyme. sci-hub.se
Precursor Incorporation and Pathway Elucidation for O-Acetyltropine Formation
The biosynthesis of the tropane core of O-acetyltropine begins with common amino acids, which are channeled into the specialized secondary metabolic pathway.
The bicyclic tropane ring system is derived from the amino acids L-ornithine or L-arginine. nih.govndl.go.jp Both amino acids can be converted to putrescine, a key diamine intermediate. wikipedia.orgfrontiersin.org
From Ornithine : Ornithine is directly decarboxylated by the enzyme ornithine decarboxylase (ODC) to yield putrescine. google.com
From Arginine : Arginine is first converted to agmatine (B1664431) by arginine decarboxylase (ADC), and agmatine is then transformed into putrescine. google.com In plants, arginine can also be catabolized to ornithine, which then enters the pathway. frontiersin.orgguidetopharmacology.org
Putrescine undergoes methylation by putrescine N-methyltransferase (PMT) to form N-methylputrescine. mdpi.com This is followed by oxidative deamination catalyzed by a diamine oxidase, which leads to the formation of 4-aminobutanal. ndl.go.jp This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, the direct precursor that undergoes condensation to form the tropane ring of tropinone. nih.govndl.go.jp
The conversion of tropinone is a pivotal step that dictates the type of tropane alkaloid produced. nih.gov
Tropinone Reductases (TRs) : These enzymes are NADPH-dependent and belong to the short-chain dehydrogenase/reductase (SDR) family. mdpi.com Tropinone Reductase I (TR-I) specifically reduces tropinone to tropine (3α-tropanol). nih.govwikipedia.org The high specificity of TR-I ensures that the metabolic flux is directed towards the synthesis of tropine-derived alkaloids. nih.govwikipedia.org The activity of TR-I is significantly higher than its counterpart, TR-II, in plants producing tropine-based alkaloids, ensuring that tropine is the major product. wikipedia.org
Acetyltransferases : Following the formation of tropine, an acetyltransferase is required for the synthesis of O-acetyltropine. The enzyme acetyl-CoA:tropine O-acetyltransferase specifically catalyzes the esterification of the 3α-hydroxyl group of tropine using acetyl-CoA as the acyl donor. kegg.jp This reaction is analogous to other acylation steps in secondary metabolism, such as the formation of vindoline, where an acetyl-CoA-dependent acetyltransferase also catalyzes the terminal step. nih.gov The characterization of such enzymes is essential for understanding the diversification of tropane alkaloids.
Compartmentalization and Regulation of O-Acetyltropine Biosynthesis in Biological Systems
The biosynthesis of tropane alkaloids, including O-acetyltropine, is a highly organized process characterized by complex spatial and temporal regulation. nih.govsci-hub.se This compartmentalization occurs at the tissue, cellular, and subcellular levels.
In many Solanaceae plants, the initial steps of TA biosynthesis occur in the roots. nih.gov For instance, the expression of genes for PMT and tropinone reductases is often localized to the root pericycle and endodermis. nih.govannualreviews.org After synthesis, the alkaloids are transported via the xylem to the aerial parts of the plant, such as the leaves, where they are stored. nih.gov
At the subcellular level, the enzymatic steps are distributed across different organelles. sci-hub.sepnas.org Early stages involving amino acid metabolism may occur in chloroplasts and mitochondria, while subsequent reactions are localized to the cytosol, endoplasmic reticulum (ER), and vacuole. sci-hub.sepnas.org For example, cytochrome P450 enzymes like CYP82M3 are typically membrane-bound in the ER. sci-hub.sepnas.org The central esterification step that forms the related alkaloid littorine (B1216117) from tropine and a phenyllactic acid derivative has been shown to occur in the vacuole in engineered yeast systems. pnas.org This necessitates a sophisticated network of transporters to move intermediates like tropine from their site of synthesis (cytosol) into the appropriate compartment (vacuole) and to export the final products. sci-hub.sepnas.org
Metabolic Transformations and Degradation Pathways of O-Acetyltropine (non-human systems)
In various non-human biological systems, such as plants and microorganisms, O-acetyltropine is subject to metabolic transformations that alter its structure and lead to its degradation. These pathways are crucial for regulating the concentration of tropane alkaloids within the organism and for detoxifying xenobiotic compounds. researchgate.net The primary metabolic routes involve enzymatic reactions that target either the acetyl side chain or the core tropane skeleton. researchgate.net Microbial systems, in particular, are known for their versatile enzymatic machinery capable of modifying a wide array of organic compounds, including alkaloids. researchgate.netslideshare.net
The most prominent metabolic transformation of O-acetyltropine is the hydrolysis of its acetyl group, a reaction that cleaves the ester bond to yield tropine and acetic acid. This process is a key regulatory step in tropane alkaloid metabolism.
Research Findings:
The reversible acetylation of tropine is a critical aspect of tropane alkaloid biosynthesis and metabolism. mdpi.com Enzymes known as acyltransferases, specifically tropine acyltransferase (TAT), catalyze the transfer of an acyl group (like acetyl-CoA) to tropine. benchchem.com While their primary characterized function is synthesis, these enzymatic reactions can be reversible, controlling the metabolic flux between the acetylated and non-acetylated forms of the alkaloid.
The hydrolysis of the acetyl ester is catalyzed by esterase enzymes. This enzymatic process is analogous to the breakdown of other ester-containing compounds in biological systems. biomegagroup.com In various organisms, carboxylesterases are the main enzymes responsible for the hydrolysis of ester bonds. While direct studies on O-acetyltropine hydrolysis in specific non-human organisms are not extensively detailed, the principle of esteratic cleavage is a fundamental biochemical process. nih.gov The balance between synthesis by TAT and hydrolysis by esterases dictates the in-vivo concentration of O-acetyltropine relative to tropine. benchchem.com
Table 1: Key Enzymes in the Acetylation and Deacetylation of Tropine
| Enzyme/Enzyme Class | Substrate(s) | Product(s) | System/Organism Context | Function |
| Tropine Acyltransferase (TAT) | Tropine, Acetyl-CoA | O-Acetyltropine, CoA | Plants (Solanaceae family) | Acetylation (Synthesis) |
| Carboxylesterases | O-Acetyltropine, H₂O | Tropine, Acetic Acid | General (Plants, Microorganisms) | Hydrolysis (Degradation) |
Beyond the removal of the acetyl group, the tropane skeleton of O-acetyltropine can undergo further enzymatic modifications. These transformations lead to a variety of related alkaloid structures.
Research Findings:
One significant modification is the demethylation of the nitrogen atom at the N-8 position of the tropane ring. This reaction converts tropane alkaloids into their corresponding nortropane derivatives. researchgate.net In the case of O-acetyltropine, this would result in the formation of 3-acetoxynortropane. The specific enzyme responsible for this N-demethylation in tropane alkaloid-producing plants has not been fully isolated or characterized, but it is thought to function in an oxidative manner. researchgate.net
Another potential modification is the hydroxylation of the tropane ring. For instance, the enzyme hyoscyamine 6β-hydroxylase (H6H) is known to hydroxylate the C-6 position of the tropane ring in hyoscyamine. mdpi.com It is plausible that similar hydroxylase enzymes could act on O-acetyltropine, introducing hydroxyl groups at various positions on the bicyclic skeleton, thereby increasing its polarity and facilitating further metabolism or conjugation. Microbial systems are particularly adept at carrying out such hydroxylation reactions on complex organic molecules. nih.gov
Table 2: Potential Enzymatic Modifications of the O-Acetyltropine Skeleton
| Modification Type | Enzyme Class (Example) | Substrate | Product Example | Biological Context |
| N-Demethylation | Oxidative Enzymes | O-Acetyltropine | 3-Acetoxynortropane | Plants (e.g., Datura) researchgate.net |
| Hydroxylation | Dioxygenases (e.g., H6H) | O-Acetyltropine | Hydroxylated O-acetyltropine | Plants, Microorganisms mdpi.comnih.gov |
Structure Activity Relationship Sar and Theoretical Structural Analysis of O Acetyltropine
Design and Synthesis of O-Acetyltropine Analogues for SAR Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, enabling the identification of key chemical features responsible for a compound's biological effects. wikipedia.org The systematic design and synthesis of analogues allow researchers to probe how modifications to different parts of the O-acetyltropine scaffold influence its interactions with molecular targets.
The 8-azabicyclo[3.2.1]octane core, known as the tropane (B1204802) ring, is a rigid bicyclic structure that provides a defined spatial arrangement for its substituents. Modifications to this ring system are a critical strategy in SAR studies. Key areas for modification include the nitrogen at the 8-position and the carbon skeleton itself.
N-Substituent Variation: The N-methyl group of the tropane ring is a common target for modification. Altering the substituent on the nitrogen can significantly impact a molecule's affinity for various receptors. For instance, replacing the methyl group with larger alkyl groups, arylalkyl groups, or other functional moieties can alter the steric and electronic profile of the molecule, potentially enhancing or diminishing its biological activity. The duration of action can also be affected by the nature of the heterocyclic amino group. nih.gov
Ring Skeleton Alterations: Although more synthetically challenging, modifications to the carbon framework, such as ring expansion, contraction, or the introduction of unsaturation, can provide valuable SAR insights. These changes fundamentally alter the molecule's conformation and the distances between key functional groups.
A general approach to synthesizing such analogues involves starting with a suitable tropane precursor and introducing the desired modifications through established synthetic routes. For example, N-demethylation of tropine (B42219) followed by N-alkylation can generate a series of N-substituted analogues.
The ester functional group at the C-3 position is a crucial determinant of activity in many tropane alkaloids. For O-acetyltropine, the acetyl group is a primary site for synthetic alteration.
Ester Chain Length and Branching: The length and branching of the acyl chain can be varied. Synthesizing analogues with propionyl, butyryl, or isobutyryl groups in place of the acetyl group can probe the size and shape of the binding pocket at the molecular target.
Introduction of Aromatic or Cyclic Groups: Replacing the acetyl group with aroyl groups (e.g., benzoyl) or cycloalkanecarbonyl groups introduces significant steric bulk and potential for different types of molecular interactions, such as pi-pi stacking. The nature of substituents on these rings (e.g., R2 and R3 positions) is critical; for instance, unsubstituted phenyl groups are often favored for central action in related anticholinergics. nih.gov
Synthesis of these analogues typically involves the esterification of tropine with the corresponding acyl chloride or carboxylic acid. A patent describes the preparation of acetyltropine acyl chloride by reacting tropine with acetyl chloride, followed by treatment with thionyl chloride, creating a reactive intermediate for esterification reactions. google.com
To build a comprehensive SAR model, a diverse range of substituents can be introduced at various positions on the O-acetyltropine scaffold. The goal is to modulate physicochemical properties like hydrophobicity, electronics, and steric bulk. yorku.ca
Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's polarity and its ability to participate in hydrogen bonding or other electronic interactions. mdpi.comnih.gov For example, studies on other molecular classes have shown that EDGs like -OCH3 can enhance activity, while EWGs like -NO2 can have a negative effect. mdpi.comnih.gov
Hydrophobicity: The hydrophobicity of a molecule, often quantified by the partition coefficient (logP), is critical for its ability to cross biological membranes and interact with hydrophobic pockets in a target protein. Adding lipophilic groups can increase hydrophobicity, which often correlates with increased activity up to an optimal point. yorku.ca
Steric Factors: The size and shape of substituents can determine whether a molecule can fit into a specific binding site. Introducing bulky groups like a tertiary butyl group can provide insights into the spatial constraints of the target. yorku.ca
The synthesis of these diverse analogues requires multi-step synthetic sequences, often tailored to the specific substituent being introduced. mdpi.comnih.govnih.gov
Table 1: Influence of Substituent Properties on Potential Biological Activity
| Property Modified | Substituent Type | General Effect on Activity | Rationale |
|---|---|---|---|
| Electronic Effects | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Often increases activity | Can increase electron density at key interaction points, potentially enhancing binding. mdpi.comnih.gov |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Often decreases or has a complex effect on activity | Can reduce electron density, which may be unfavorable for certain target interactions. mdpi.comrsc.org | |
| Hydrophobicity | Lipophilic/Hydrophobic Groups (e.g., Alkyl, Aryl) | Increases activity up to an optimum, then may decrease | Enhanced ability to cross cell membranes and enter hydrophobic binding pockets. yorku.ca |
| Steric Bulk | Bulky Groups (e.g., tert-Butyl) | Activity is highly dependent on the target's binding site topology | Can provide a better fit if the pocket is large, or prevent binding if the pocket is small. yorku.ca |
Computational Chemistry and Molecular Modeling of O-Acetyltropine
Computational techniques provide a powerful, non-invasive means to analyze the structural and energetic properties of molecules like O-acetyltropine. These in silico methods can predict molecular behavior, guide the design of new analogues, and interpret experimental results. nih.gov
A molecule's conformation—its specific three-dimensional arrangement—is not static but exists as an ensemble of different shapes with varying potential energies. libretexts.org Conformational analysis maps these possibilities to understand which shapes are most stable and therefore most likely to be biologically relevant.
Tropane Ring Conformation: The tropane ring in O-acetyltropine primarily exists in a chair conformation, which is energetically more stable than the alternative boat conformation. Within the chair form, the substituent at the C-3 position (the acetate (B1210297) group) can adopt either an axial or equatorial orientation. The equatorial position is generally favored as it minimizes steric hindrance.
Energy Landscapes: The complete set of possible conformations and their corresponding energies can be visualized as an "energy landscape." numberanalytics.comresearchgate.net This landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers (transition states) required to move between them. numberanalytics.comnih.gov For O-acetyltropine, computational methods like quantum mechanics or molecular mechanics can be used to calculate the energy of different rotamers of the acetyl group and ring puckering variations, thereby mapping its conformational energy landscape. Understanding this landscape is crucial, as the biologically active conformation may not always be the absolute lowest energy state.
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, like O-acetyltropine) when bound to a second (a receptor, typically a protein). nih.gov This helps to identify plausible binding modes and estimate the strength of the interaction.
An in silico screening study investigating compounds from Datura metel for activity at the muscarinic M3 receptor performed docking studies that included O-acetyltropine. chemrxiv.org The study aimed to identify potential treatments for hyperhidrosis by finding antagonists for this receptor, which is involved in sweat gland activation. chemrxiv.org
The results of such a docking simulation provide insights into:
Binding Affinity: A scoring function estimates the binding energy, indicating the predicted strength of the ligand-receptor interaction.
Molecular Interactions: The simulation identifies specific non-covalent interactions that stabilize the complex. In the case of O-acetyltropine docked into a target, these interactions were identified as van der Waals forces, pi-alkyl interactions, and pi-sigma interactions. chemrxiv.org
These computational predictions are invaluable for prioritizing which O-acetyltropine analogues should be synthesized and tested in the laboratory, saving significant time and resources. rsc.orgresearchgate.net
Table 2: Summary of In Silico Docking Interactions for O-Acetyltropine
| Interaction Type | Description | Potential Stabilizing Residues |
|---|---|---|
| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. chemrxiv.org | Hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) |
| Pi-Alkyl | An interaction between a pi system (e.g., from an aromatic amino acid) and an alkyl group. chemrxiv.org | Aromatic amino acids (e.g., Tyrosine, Phenylalanine, Tryptophan) |
| Pi-Sigma | An interaction where a pi system interacts with the sigma bond of another group. chemrxiv.org | Aromatic amino acids interacting with C-H bonds of the tropane ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for O-Acetyltropine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The goal is to develop predictive models that can guide the synthesis of new derivatives with enhanced potency or selectivity. nih.gov For O-acetyltropine derivatives, a QSAR study would typically involve the generation of a dataset of analogues with modifications at key positions, followed by the calculation of various molecular descriptors and the application of statistical methods to build a regression model.
A hypothetical QSAR study on O-acetyltropine derivatives could explore modifications to both the tropane backbone and the acetyl group. The process involves several key steps:
Dataset Compilation : A series of O-acetyltropine derivatives would be synthesized, and their biological activity (e.g., IC₅₀ for a specific receptor) would be measured.
Descriptor Calculation : For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Descriptors : (e.g., partial charges, dipole moment) which describe the electron distribution and susceptibility to electrostatic interactions. mdpi.com
Steric Descriptors : (e.g., molecular volume, surface area, principal moments of inertia) which describe the size and shape of the molecule. nih.gov
Hydrophobic Descriptors : (e.g., LogP) which quantify the molecule's lipophilicity and ability to cross cell membranes or interact with hydrophobic pockets.
Topological Descriptors : (e.g., connectivity indices) which describe the branching and arrangement of atoms.
Model Development and Validation : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is generated that links the descriptors to the observed biological activity. shd-pub.org.rsnih.gov The model's predictive power is rigorously assessed using internal (cross-validation) and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.commdpi.com
A resulting QSAR model might take a form similar to the Hansch equation: log(1/C) = k₁ * logP + k₂ * σ + k₃ * Es + constant Where 'C' is the concentration required for a biological effect, 'logP' represents hydrophobicity, 'σ' represents electronic effects, and 'Es' represents steric factors. walisongo.ac.id
| Derivative (Modification on O-Acetyltropine) | Hypothetical LogP | Molecular Volume (ų) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent (O-Acetyltropine) | 1.85 | 190.2 | 100 |
| O-Propionyltropine | 2.32 | 208.5 | 85 |
| O-Benzoyltropine | 3.40 | 255.7 | 150 |
| N-Demethyl-O-acetyltropine | 1.45 | 178.1 | 250 |
| O-Acetyl-N-ethyltropine | 2.25 | 207.6 | 90 |
This table presents hypothetical data for a potential QSAR study to illustrate the concept. The values are not derived from experimental results.
Stereochemical Influences on O-Acetyltropine's Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is critical in determining how a drug interacts with its biological target. mhmedical.com Biological systems, particularly receptors and enzymes, are chiral environments, meaning they can differentiate between stereoisomers of a ligand, often leading to significant differences in biological activity. numberanalytics.comulisboa.pt
O-acetyltropine is a chiral molecule derived from tropine. The tropane ring system is a bicyclic [3.2.1] structure containing several chiral centers. The key stereochemical features influencing its interactions are:
Conformation : The tropane ring exists predominantly in a chair-boat conformation. The orientation of the N-methyl group and the C3-ester group (axial vs. equatorial) drastically affects the molecule's profile and its ability to fit into a binding site. In tropine, the parent alcohol of O-acetyltropine, the hydroxyl group is in the equatorial position, which is generally more stable.
The precise stereochemistry is paramount for a proper "lock-and-key" fit with a receptor. numberanalytics.com One enantiomer might bind with high affinity and elicit a strong response, while its mirror image could be significantly less active or even inactive. ulisboa.pt This selectivity arises because the specific spatial arrangement of functional groups in the active isomer aligns optimally with the complementary groups within the receptor's binding pocket, maximizing favorable interactions.
| Stereochemical Feature | Description | Influence on Molecular Interaction |
|---|---|---|
| Tropane Ring Chirality (C1, C5) | The bridgehead carbons are chiral, defining the fundamental scaffold. | Determines the overall topology and presentation of substituent groups to the receptor. |
| C3-Carbon Configuration | The carbon atom to which the acetyl group is attached. Its configuration determines the spatial orientation of the ester. | Crucial for aligning the ester group with hydrogen bond donors/acceptors in the binding site. An incorrect configuration would prevent optimal binding. |
| Axial vs. Equatorial Substituent | The acetyl group at C3 is in an equatorial position in the stable chair conformation of the tropane ring. | The equatorial position generally provides better accessibility for receptor binding compared to a more sterically hindered axial position. |
Hydrogen Bonding and Van der Waals Interactions in O-Acetyltropine Binding Pockets
The binding of O-acetyltropine to a biological target is stabilized by a combination of non-covalent interactions. The most significant of these are hydrogen bonds and van der Waals forces. embl.deplos.org The nature and geometry of the binding pocket dictate which interactions are possible. stanford.edu
Hydrogen Bonding: Hydrogen bonds are relatively strong, directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). mdpi.com In O-acetyltropine, the primary hydrogen bond acceptor is the carbonyl oxygen of the ester group.
Potential Donors in a Binding Pocket : Amino acid residues such as Tyrosine (Tyr), Serine (Ser), Threonine (Thr), or Asparagine (Asn) can act as hydrogen bond donors via their hydroxyl (-OH) or amide (-NH) groups, forming a key interaction with the carbonyl oxygen of O-acetyltropine. biorxiv.org The strength and geometry of this bond are critical for anchoring the ligand in the correct orientation. mdpi.com
Van der Waals Interactions: Van der Waals forces are weaker, non-directional interactions that occur between all atoms. rsc.org They are particularly important for the binding of nonpolar regions of a ligand within hydrophobic pockets of a receptor. nih.gov
Hydrophobic Regions of O-acetyltropine : The bicyclic tropane ring and the N-methyl group are lipophilic and contribute significantly to binding through van der Waals interactions.
| Functional Group of O-Acetyltropine | Type of Interaction | Potential Interacting Amino Acid Residues | Contribution to Binding |
|---|---|---|---|
| Ester Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn) | Directional anchoring, high-affinity interaction, specificity. |
| Ester Ether Oxygen (-O-) | Weak Hydrogen Bond (Acceptor) | Weak interactions with backbone N-H groups. | Minor contribution to affinity and orientation. |
| Tropane Bicyclic Core | Van der Waals / Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | Stabilization within a hydrophobic pocket, contributes to overall binding energy. |
| N-Methyl Group | Van der Waals / Hydrophobic | Alanine (Ala), Leucine (Leu), Valine (Val) | Fills small hydrophobic sub-pockets, enhances affinity. |
Molecular and Biochemical Mechanisms of O Acetyltropine Action in Vitro/molecular
O-Acetyltropine Interactions with Specific Receptors and Ion Channels (in vitro)
In vitro research has primarily centered on the cholinergic system, given the structural similarity of O-acetyltropine to acetylcholine (B1216132).
O-acetyltropine, also known as tropine (B42219) acetate (B1210297), is recognized as a tropane (B1204802) alkaloid ester. biosynth.com It functions as an anticholinergic agent by inhibiting the action of the neurotransmitter acetylcholine. biosynth.com This mechanism involves the competitive binding to muscarinic acetylcholine receptors, which prevents acetylcholine from binding and eliciting its physiological effects. biosynth.com While O-acetyltropine is described as a competitive antagonist at these receptors, specific quantitative data from in vitro radioligand binding assays, such as inhibition constants (Ki) or IC50 values for the individual M1-M5 muscarinic receptor subtypes, are not detailed in the available scientific literature. biosynth.com
Based on a review of the available scientific literature, there are no specific in vitro studies detailing the direct binding affinity or modulatory effects of O-acetyltropine on nicotinic acetylcholine receptors (nAChRs).
There is no specific information available from in vitro studies regarding the interaction or modulation of other major neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, by O-acetyltropine.
Enzymatic Modulation by O-Acetyltropine (in vitro)
The potential for O-acetyltropine to inhibit key enzymes in the cholinergic system is a critical area of investigation.
A comprehensive search of scientific databases did not yield specific in vitro studies that have determined the half-maximal inhibitory concentration (IC50) or the kinetic profile of O-acetyltropine against acetylcholinesterase (AChE).
There are no available in vitro studies in the scientific literature that report on the inhibitory activity (e.g., IC50 values) of O-acetyltropine specifically against butyrylcholinesterase (BChE).
Interactions with Other Esterases and Metabolic Enzymes
The metabolism of xenobiotics containing ester functional groups is predominantly carried out by a superfamily of serine hydrolases, which includes carboxylesterases (CES), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). While direct in vitro metabolic studies specifically detailing the hydrolysis of O-acetyltropine by the full panel of human metabolic enzymes are not extensively documented in publicly available literature, its chemical structure allows for well-founded predictions based on the known substrate specificities of these enzymes.
O-acetyltropine is an ester composed of a small acyl group (acetate) and a relatively bulky alcohol group (tropine). This structural characteristic is crucial for predicting its interaction with human carboxylesterases, primarily hCE1 and hCE2, which exhibit distinct and often complementary substrate preferences. nih.gov The hCE1 enzyme, found in high concentrations in the liver, preferentially hydrolyzes esters with large acyl groups and small alcohol moieties. nih.gov Conversely, the hCE2 enzyme, which is expressed in the intestine and liver, shows a preference for substrates with small acyl groups and large, bulky alcohol groups. nih.gov Based on this substrate specificity, O-acetyltropine is a predicted substrate for human carboxylesterase 2 (hCE2). The hydrolysis reaction would cleave the ester bond to yield tropine and acetic acid, effectively inactivating the parent compound and facilitating its elimination. nih.govnih.gov
In addition to hydrolysis, other metabolic transformations common to tropane alkaloids involve the cytochrome P450 (CYP) enzyme system. Studies on related tropane alkaloids, such as atropine (B194438) and cocaine, have demonstrated that N-demethylation is a significant metabolic pathway, often mediated by enzymes like CYP3A4 in human liver microsomes. fao.orgnih.govnih.gov This reaction would convert O-acetyltropine into its corresponding nor-derivative, O-acetylnortropine. The interplay between ester hydrolysis and CYP-mediated oxidation determines the metabolic fate and pharmacokinetic profile of the compound.
The following table summarizes the key human esterases and their established substrate preferences, providing a basis for the predicted metabolic pathway of O-acetyltropine.
| Enzyme | Primary Location | Substrate Preference (Acyl Group) | Substrate Preference (Alcohol Group) | Predicted Interaction with O-Acetyltropine |
|---|---|---|---|---|
| Human Carboxylesterase 1 (hCE1) | Liver, Adipocytes | Large, Bulky | Small | Poor substrate; hydrolysis is likely inefficient. nih.gov |
| Human Carboxylesterase 2 (hCE2) | Intestine, Liver | Small (e.g., Acetyl) | Large, Bulky | Predicted to be the primary hydrolytic enzyme. nih.gov |
| Butyrylcholinesterase (BChE) | Plasma, Liver, CNS | Broad specificity, hydrolyzes various choline (B1196258) and non-choline esters. | Variable | Potential for hydrolysis, though likely less efficient than hCE2 for this specific structure. researchgate.net |
| Acetylcholinesterase (AChE) | Cholinergic synapses, Red Blood Cells | Highly specific for Acetylcholine. | Choline | Unlikely to be a significant metabolic enzyme for O-acetyltropine due to high substrate specificity. plos.org |
Cellular Signaling Pathways Influenced by O-Acetyltropine (in vitro/cell line studies)
The cellular actions of O-acetyltropine are anticipated to be mediated primarily through its interaction with muscarinic acetylcholine receptors (mAChRs). Tropane alkaloids are well-established as structural analogs of the endogenous neurotransmitter acetylcholine and typically function as competitive antagonists at mAChRs. mdpi.commdpi.com These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5), which couple to different intracellular signaling cascades to modulate cellular function. frontiersin.orgnih.gov While direct cell-based studies on O-acetyltropine are limited, its effects can be inferred from the known signaling pathways of the mAChR subtypes it is expected to inhibit.
The five mAChR subtypes are broadly grouped into two major signaling families based on their G-protein coupling:
M1, M3, and M5 Receptors (Gq/11-coupled): These receptors couple to G-proteins of the Gq/11 family. wikipedia.org Activation by an agonist triggers the stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). nih.gov The subsequent rise in cytosolic Ca2+ and the presence of DAG co-activate protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, influencing processes like secretion, contraction, and gene expression. sigmaaldrich.com As an antagonist, O-acetyltropine would be expected to block these events, preventing agonist-induced Ca2+ mobilization and PKC activation.
M2 and M4 Receptors (Gi/o-coupled): These receptors couple to inhibitory G-proteins (Gi/o). frontiersin.org Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). frontiersin.org This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the dissociated Gi/o protein can directly modulate ion channels, notably activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. frontiersin.org An antagonistic action by O-acetyltropine would prevent the agonist-induced inhibition of adenylyl cyclase and the opening of GIRK channels.
In vitro studies investigating cholinergic compounds frequently utilize human neuronal cell lines such as SH-SY5Y or the cholinergic phenotype LA-N-2, which endogenously express various mAChR subtypes. nih.govplos.org For instance, LA-N-2 cells express M2 receptors, and their stimulation with an agonist leads to feedback inhibition of acetylcholine release and an increase in intracellular acetylcholine levels. plos.org O-acetyltropine, acting as an antagonist in such a system, would be predicted to block this feedback loop.
The table below outlines the primary signaling pathways associated with each mAChR subtype and the predicted inhibitory effect of an antagonist like O-acetyltropine.
| Receptor Subtype | G-Protein Coupling | Primary Effector | Key Second Messengers | Predicted Effect of O-Acetyltropine (as an Antagonist) |
|---|---|---|---|---|
| M1 | Gq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Blocks agonist-induced increase in IP3, DAG, and Ca2+. wikipedia.orgsigmaaldrich.com |
| M2 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Prevents agonist-induced decrease in cAMP. frontiersin.org |
| M3 | Gq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Blocks agonist-induced increase in IP3, DAG, and Ca2+. sigmaaldrich.comescholarship.org |
| M4 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Prevents agonist-induced decrease in cAMP. frontiersin.org |
| M5 | Gq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Blocks agonist-induced increase in IP3, DAG, and Ca2+. nih.gov |
Structure-Based Ligand Design Insights from O-Acetyltropine Interactions
The tropane ring system, the core of O-acetyltropine, is a conformationally rigid bicyclic amine that serves as a privileged scaffold in medicinal chemistry. researchgate.net Its three-dimensional structure is well-suited for presentation of functional groups to biological targets, and it is a key component in numerous clinically relevant molecules and research compounds, most notably those targeting neurotransmitter systems. nih.govinhn.org While specific ligand design studies originating directly from O-acetyltropine are not prominent, the vast body of structure-activity relationship (SAR) data for related tropane alkaloids provides valuable insights into how its structural features could inform the design of novel ligands.
Key structural features of O-acetyltropine relevant to ligand design include:
The 8-Azabicyclo[3.2.1]octane Core: This rigid scaffold dictates the spatial orientation of substituents. The distance and geometry between the nitrogen atom and the C-3 substituent are critical for binding to targets like muscarinic receptors and monoamine transporters. nih.gov
The N-Methyl Group: The tertiary amine is typically protonated at physiological pH, allowing for a key ionic interaction with an anionic site (e.g., an aspartate residue) in the binding pocket of many receptors, including mAChRs. mdpi.commdpi.com Modification of the N-substituent is a common strategy in tropane-based drug design to alter affinity, selectivity, and functional activity (agonist vs. antagonist). For example, replacing the N-methyl group with larger alkyl or arylalkyl groups can significantly change the pharmacological profile. nih.gov
The 3α-Acetoxy Group: The ester at the C-3 position is crucial for activity. The stereochemistry (α or β) of this substituent dramatically influences biological action. For instance, 3α-substituted tropanes (like tropine-based esters) and 3β-substituted tropanes (like pseudotropine-based esters) often have different receptor affinities and selectivities. mdpi.comnih.gov The nature of the ester itself—the acetyl group in this case—is a point for modification. Replacing the acetyl group with other acyl moieties (e.g., benzoyl, phenylacetyl) is a fundamental approach in SAR studies to explore interactions with hydrophobic pockets and optimize binding. nih.gov
The tropane scaffold has been extensively used to develop high-affinity ligands for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as for muscarinic and nicotinic acetylcholine receptors. nih.govnih.gov Insights from these studies can be applied to hypothesize how O-acetyltropine's structure could be modified for specific aims. For example, to enhance affinity for monoamine transporters, the simple acetyl ester might be replaced with larger aromatic groups, as seen in the development of cocaine analogs. nih.gov Conversely, to fine-tune selectivity among mAChR subtypes, modifications to both the N-substituent and the ester group would be necessary. mdpi.com
The following table summarizes key SAR insights from the broader class of tropane alkaloids that are applicable to the O-acetyltropine structure.
| Structural Feature/Modification | General Target(s) | Observed Impact on Activity | Reference/Example |
|---|---|---|---|
| N-Demethylation (to Nortropane) | mAChRs, Monoamine Transporters | Often reduces affinity but provides a handle for N-alkylation to explore SAR. | Synthesis of N-allyl and N-propyl analogs from a nortropane precursor. nih.gov |
| Variation of N-Alkyl Substituent | mAChRs, Monoamine Transporters | Modulates affinity and selectivity. Larger groups can enhance or decrease potency depending on the target. | N-substituted tropane derivatives show varied affinity for the cocaine receptor. nih.gov |
| Modification of C-3 Ester | mAChRs, Monoamine Transporters | Crucial for affinity. Aromatic esters (e.g., benzoate (B1203000) in cocaine) often confer high affinity for transporters. | Benztropine analogs with bulky diarylmethoxy groups at C-3 are potent DAT inhibitors. nih.gov |
| Stereochemistry at C-3 (α vs. β) | mAChRs, Monoamine Transporters | Critically determines binding orientation and affinity. 3α (tropine) and 3β (pseudotropine) esters have distinct pharmacological profiles. | Tropinone (B130398) reductase I yields 3α-tropine for hyoscyamine (B1674123), while tropinone reductase II yields 3β-pseudotropine. mdpi.comnih.gov |
| Substitution on the Tropane Ring | Various Receptors | Can alter binding mode and functional profile, leading to 'atypical' pharmacology. | Modifications at the 2-position of the tropane ring can produce DAT inhibitors that are not cocaine-like. nih.gov |
Advanced Analytical Methodologies for O Acetyltropine Research
Chromatographic Techniques for O-Acetyltropine Separation and Quantification (research applications)
Chromatography is a cornerstone for the analysis of tropane (B1204802) alkaloids, enabling the separation of O-acetyltropine from other related compounds. researchgate.net The choice of chromatographic technique is often dictated by the analyte's volatility and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of tropane alkaloids like O-acetyltropine. researchgate.neteurofins.in Its application is particularly advantageous for non-volatile or thermally unstable compounds, which may degrade under the high temperatures used in gas chromatography.
A typical HPLC system for O-acetyltropine analysis would consist of a stationary phase, a mobile phase, and a detector. The choice of these components is critical for achieving optimal separation and sensitivity.
Stationary Phases: Reversed-phase columns, such as those packed with C18-bonded silica, are commonly employed. The nonpolar nature of the stationary phase allows for the separation of moderately polar compounds like O-acetyltropine based on their hydrophobic interactions.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be adjusted to optimize the retention and separation of O-acetyltropine from other sample components.
Detection Modes: Several detection modes can be coupled with HPLC for the analysis of O-acetyltropine. chromatographyonline.com
UV Detection: While O-acetyltropine itself may have a weak chromophore, UV detection can still be utilized, especially if the compound is present at sufficient concentrations or if derivatization is performed to introduce a UV-absorbing moiety. chromatographyonline.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. researchgate.net It allows for the unambiguous identification of O-acetyltropine based on its mass-to-charge ratio and fragmentation pattern. nih.gov
Fluorescence Detection: For enhanced sensitivity, derivatization of O-acetyltropine with a fluorescent tag can be performed, enabling detection at very low concentrations. nih.gov
Conductivity Detection: This bulk property detector is useful in ion chromatography for analytes that lack a UV chromophore. chromatographyonline.com
Interactive Table: HPLC Parameters for Tropane Alkaloid Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18, C8), 100-250 mm length, 2.1-4.6 mm I.D., 3-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Methanol and water with buffers (e.g., ammonium (B1175870) formate, formic acid) | Elution and separation of analytes |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and resolution |
| Detection | UV (200-220 nm), MS, Fluorescence (with derivatization) | Analyte identification and quantification |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds. skpharmteco.com While O-acetyltropine has some volatility, its analysis by GC can be improved through derivatization. nih.govlibretexts.org GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. eurofins.inresearchgate.net
The thermal stability of tropane alkaloids is a critical consideration in GC analysis. mdpi.com High temperatures in the GC inlet can sometimes lead to degradation of the analyte. mdpi.com To address this, several strategies can be employed:
Derivatization: To increase volatility and thermal stability, O-acetyltropine can be chemically modified. researchgate.netjfda-online.comsigmaaldrich.com Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. nih.govnih.gov
Optimized Injection Techniques: Splitless injection can be used for trace analysis to ensure that the majority of the sample enters the column. libretexts.org
Column Selection: The use of a semi-polar capillary column can provide satisfactory separation of derivatized tropane alkaloids from endogenous impurities. nih.gov
Interactive Table: GC Parameters for Tropane Alkaloid Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane), 15-30 m length, 0.25 mm I.D. | Separation based on boiling point and polarity |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Inlet Temperature | 250 - 280 °C | Vaporization of the sample |
| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 280°C) | Elution of compounds with different volatilities |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analyte detection and identification |
Chirality is a key feature of many biologically active molecules, and the separation of enantiomers is often crucial in pharmaceutical and metabolic studies. aps.orgbocsci.com O-acetyltropine possesses chiral centers, meaning it can exist as different stereoisomers. Chiral chromatography is the primary technique used to separate these enantiomers. wvu.edu
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of tropane alkaloid enantiomers. researchgate.net
Key aspects of chiral chromatography for O-acetyltropine research include:
Chiral Stationary Phases (CSPs): The choice of CSP is critical for achieving enantiomeric separation. nih.gov Different CSPs exhibit different selectivities for various classes of compounds.
Mobile Phase: The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol, can be optimized to improve resolution. researchgate.net
Detection: HPLC coupled with mass spectrometry (LC-MS) or a polarimetric detector can be used to identify and quantify the separated enantiomers. nih.govnih.gov
Spectroscopic Characterization of O-Acetyltropine and its Metabolites (for structural elucidation in research)
Spectroscopic techniques are indispensable for the structural elucidation of O-acetyltropine and its metabolites. researchgate.net These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information. mdpi.compitt.edu Both ¹H and ¹³C NMR are used to elucidate the structure of O-acetyltropine.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. hmdb.ca
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms and their chemical shifts, which are indicative of their functional groups. mdpi.com
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. pressbooks.pub It is used for both qualitative and quantitative analysis of O-acetyltropine. nih.gov
Fragmentation Analysis: In the mass spectrometer, O-acetyltropine can be fragmented into smaller, characteristic ions. shimadzu.com The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint that can be used for identification. nih.govlibretexts.orgncsu.edu Analysis of these fragmentation pathways provides valuable structural information. researchgate.netmdpi.comresearchgate.net
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of O-acetyltropine with very high accuracy (typically within 5 ppm). enovatia.comwaters.comrsc.orglcms.cznumberanalytics.com This allows for the determination of the elemental formula of the molecule, which is a critical step in its identification. rsc.org
Interactive Table: Key Mass Spectral Data for O-Acetyltropine
| Ion | m/z (mass-to-charge ratio) | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | 183.1259 | The mass of the intact O-acetyltropine molecule. nih.gov |
| Fragment Ion | 124 | Loss of the acetyl group (CH₃COO). nih.gov |
| Fragment Ion | 94/95 | Characteristic fragment of the tropane skeleton. researchgate.net |
| Fragment Ion | 82 | Further fragmentation of the tropane ring. researchgate.net |
Hyphenated Techniques for Complex Mixture Analysis Containing O-Acetyltropine
To overcome the challenges of analyzing complex samples, analytical chemists couple separation techniques with powerful detection methods. wikipedia.org These "hyphenated techniques" combine the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry, providing a robust platform for analyzing O-acetyltropine in intricate matrices. researchgate.netwikipedia.org
GC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. wikipedia.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. wikipedia.org The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. thermofisher.com
O-acetyltropine is sufficiently volatile for GC-MS analysis. The technique is extensively used for identifying various compounds, including esters, alcohols, and alkaloids, in complex mixtures. mdpi.comrjptonline.org For metabolomics studies, GC-MS offers high chromatographic resolution and reproducible retention times, making it suitable for quantifying metabolites after derivatization, although O-acetyltropine may not require this step. thermofisher.com
Table 2: Potential GC-MS Fragmentation Ions for O-Acetyltropine Identification This table presents hypothetical but structurally consistent mass fragments based on typical electron ionization (EI) fragmentation patterns.
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
|---|---|---|
| 183 | [M]⁺ | Molecular Ion |
| 140 | [M - C₂H₃O]⁺ | Loss of acetyl group |
| 124 | [M - C₂H₃O₂]⁺ | Loss of acetyl radical and oxygen |
| 94/95 | Tropane ring fragments | Characteristic ions from the bicyclic amine structure |
| 82/83 | Piperidine ring fragments | Further fragmentation of the tropane skeleton |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a premier analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgbioxpedia.com It is particularly well-suited for analyzing compounds that are non-volatile or thermally fragile, making it ideal for a wide range of metabolites, including many alkaloids. wikipedia.orgmdpi.com
In an LC-MS/MS system, the sample is first separated by HPLC. The eluent is then introduced into an ion source (commonly electrospray ionization, ESI), where molecules are charged with minimal fragmentation. wikipedia.org In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule of O-acetyltropine, [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even at trace levels in complex biological matrices. nih.gov This method is considered a gold standard for determining neurotransmitters and related compounds in biological samples. mdpi.com
Table 3: Predicted LC-MS/MS Transitions for O-Acetyltropine Quantification Based on ESI in positive mode.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|
| 184.1 | 124.1 | [M+H]⁺ → Loss of acetic acid (CH₃COOH) |
| 184.1 | 94.1 | [M+H]⁺ → Fragmentation of the tropane ring after initial loss |
| 184.1 | 82.1 | [M+H]⁺ → Further fragmentation of the tropane ring |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for O-Acetyltropine Characterization
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high-efficiency separations of CE with the sensitive and selective detection of MS. wikipedia.org CE separates molecules based on their size and charge in a narrow capillary under the influence of an electric field. chromatographyonline.com This technique is particularly advantageous for the analysis of charged species like alkaloids, requiring minimal sample volume (nanoliters) and offering rapid analysis times. unige.chwikipedia.org
The coupling of CE with electrospray ionization-mass spectrometry (CE-ESI-MS) has proven to be a powerful method for the analysis of tropane alkaloids in plant extracts and pharmaceutical formulations. unige.chnih.gov While UV detection can be hampered by the weak chromophores of these alkaloids, MS provides the necessary sensitivity and structural information for confident identification. unige.ch For example, CE-MS has been used to separate and identify hyoscyamine (B1674123) and scopolamine (B1681570) in plant extracts, and even to resolve isomers. nih.gov Given that O-acetyltropine is an ionic, polar molecule, CE-MS represents a highly suitable and efficient platform for its characterization, especially when sample volume is limited. lcms.cznih.gov
Development of Novel Biosensors or Electrochemical Methods for O-Acetyltropine Detection (research-focused)
The demand for rapid, portable, and cost-effective detection methods has spurred research into novel sensors for various analytes, including alkaloids.
Biosensors
Biosensors are analytical devices that use a biological recognition element (like an enzyme or antibody) coupled to a transducer to detect a target substance. scholaris.ca While specific biosensors for O-acetyltropine are not widely reported, research on related compounds provides a strong foundation for their development.
One promising approach involves leveraging the ester functional group. An enzyme-based biosensor could utilize an esterase, such as acetylcholinesterase (AChE), which hydrolyzes the acetyl group from O-acetyltropine. scholaris.ca The reaction products, tropine (B42219) and acetic acid, or the change in enzyme activity could be monitored by the transducer. scholaris.ca Research has focused on detecting AChE inhibitors, where a decrease in enzyme activity is measured. scholaris.ca A similar principle could be applied in a competitive assay format for O-acetyltropine.
Another avenue is the development of immunosensors, such as a lateral flow immunoassay (LFIA), which uses antibodies with high specificity for the target molecule. mdpi.com Recently, broad-spectrum antibodies have been developed for the simultaneous detection of multiple tropane alkaloids in food samples like honey, demonstrating the feasibility of this technology for rapid screening. mdpi.comnih.gov Genetically encoded biosensors responsive to precursors in the tropane alkaloid biosynthesis pathway, such as putrescine, are also being developed for monitoring and optimizing production in engineered microbes. mdpi.com
Electrochemical Methods
Electrochemical sensors detect analytes by measuring changes in electrical properties (like current or potential) resulting from a redox reaction at an electrode surface. frontiersin.org These methods are known for their high sensitivity, rapid response, and potential for miniaturization. mdpi.com
Direct electrochemical detection of O-acetyltropine could be challenging if the molecule is not readily oxidized or reduced within a practical potential window. However, indirect methods are highly feasible. Similar to biosensors, an electrochemical sensor can be coupled with an enzyme. For instance, the hydrolysis of O-acetyltropine by an immobilized esterase could produce an electroactive product or a change in pH that can be measured at the electrode. scholaris.ca
Significant research has been conducted on the electrochemical detection of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576), often using electrodes modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to enhance catalytic activity, increase surface area, and improve sensitivity and selectivity. mdpi.commdpi.comresearchgate.net These advanced electrode materials could be adapted for the sensitive detection of O-acetyltropine or its enzymatic byproducts, paving the way for novel, field-deployable analytical tools. frontiersin.org
Derivatization and Chemical Modification Strategies for O Acetyltropine in Research Contexts
Ester and Ether Derivatives of O-Acetyltropine for Modulating Properties
The C-3 ester group is a primary site for modification on the O-acetyltropine molecule. The acetyl group can be readily hydrolyzed under basic or acidic conditions to yield tropine (B42219), which possesses a free hydroxyl group. This hydroxyl group is a key handle for introducing new ester or ether functionalities, a common strategy to alter properties like lipophilicity, steric bulk, and metabolic stability. psiberg.comlibretexts.org
Ester Derivatives: The synthesis of novel ester derivatives is typically achieved through the esterification of tropine with various carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides). libretexts.orgbelnauka.by This approach allows for the systematic introduction of a wide array of substituents. For instance, esterification with long-chain fatty acids would increase lipophilicity, while using amino acid-containing fragments could enhance water solubility or introduce specific biological interactions. This method is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). A study involving the modification of 5-hydroxymethyl-2-furfural (5-HMF) into ester and ether derivatives demonstrated that such changes could significantly enhance pharmacologic properties, a principle applicable to the tropane (B1204802) scaffold. nih.gov
Ether Derivatives: While less common than esterification, the formation of ether derivatives from the tropine hydroxyl group offers a more metabolically stable alternative to esters, which are prone to hydrolysis by esterase enzymes. psiberg.com Synthesis can be accomplished via reactions like the Williamson ether synthesis, where the alkoxide of tropine reacts with an alkyl halide. This strategy allows for the introduction of diverse alkyl or aryl groups, fundamentally altering the molecule's electronic and steric profile.
The table below conceptually outlines how different ester and ether derivatives of the tropine core (derived from O-acetyltropine) can modulate molecular properties for research purposes.
| Derivative Type | Example Reagent | Resulting Moiety (R-group at C-3) | Primary Property Modulated | Research Rationale |
| Ester | Butyryl chloride | -CO(CH₂)₂CH₃ | Increased Lipophilicity | Enhance membrane permeability |
| Ester | Succinic anhydride (B1165640) | -CO(CH₂)₂COOH | Increased Polarity, Added Functionality | Improve aqueous solubility; provide a handle for further conjugation |
| Ester | Phenylacetyl chloride | -COCH₂Ph | Increased Steric Bulk, Aromaticity | Explore binding pocket interactions with aromatic residues |
| Ether | Methyl iodide | -CH₃ | Reduced Polarity, Increased Stability | Create a metabolically stable analog of O-acetyltropine |
| Ether | Benzyl (B1604629) bromide | -CH₂Ph | Increased Lipophilicity & Steric Bulk | Introduce a stable, bulky aromatic group |
| Ether | 2-Bromoethanol | -CH₂CH₂OH | Increased Polarity, Added Functionality | Improve solubility; provide a primary alcohol for further derivatization |
Nitrogen-Centered Modifications of the Tropane Ring
The tertiary amine (N-methyl group) of the tropane ring is another critical site for chemical modification. ptfarm.pl Altering the substituent on the nitrogen atom can profoundly impact a molecule's interaction with biological targets, particularly neuronal transport proteins and receptors.
The most common strategy for modifying this position is a two-step process:
N-Demethylation: The N-methyl group is removed to yield the corresponding secondary amine, a nortropane derivative (e.g., N-nor-O-acetyltropine). This transformation can be achieved using various reagents, such as chloroformates (e.g., 1-chloroethyl chloroformate followed by hydrolysis) or the von Braun reaction using cyanogen (B1215507) bromide. researchgate.net
N-Alkylation/Acylation: The resulting secondary amine is a versatile nucleophile that can be functionalized through reaction with a wide range of electrophiles. researchgate.net
N-Alkylation with alkyl halides can introduce novel alkyl or functionalized chains. For example, reacting N-nor-O-acetyltropine with propargyl bromide would install a terminal alkyne, a crucial handle for click chemistry.
N-Acylation with acyl chlorides or anhydrides forms an amide linkage, which can be used to append different chemical groups.
Reductive Amination with aldehydes or ketones provides another route to diverse N-substituents.
These modifications are pivotal in drug discovery. For example, replacing the N-methyl group in some opiates with short alkyl chains like cyclopropylmethyl converts agonist activity into strong antagonist activity. researchgate.net A similar principle applies to the tropane scaffold, where N-nortropane derivatives have shown increased potency and selectivity for neuronal transporters compared to their N-methyl counterparts. researchgate.net
The following table illustrates potential N-centered modifications of an O-acetyltropine-derived scaffold and their research applications.
| Modification Type | Example Reagent | Resulting N-Substituent | Research Application |
| N-Demethylation | 1-Chloroethyl chloroformate | -H (N-nor derivative) | Creation of a key intermediate for further functionalization |
| N-Alkylation | Propargyl bromide | -CH₂C≡CH | Introduction of an alkyne handle for click chemistry |
| N-Alkylation | 3-Bromopropanoic acid | -(CH₂)₂COOH | Introduction of a carboxylic acid for bioconjugation (e.g., EDC/NHS) |
| Reductive Amination | Acetaldehyde | -CH₂CH₃ | SAR studies on the effect of N-alkyl chain length |
| N-Acylation | Acetyl chloride | -COCH₃ | Neutralization of nitrogen basicity; SAR studies |
Conjugation Strategies for O-Acetyltropine in Chemical Biology Probes
To be used as a chemical biology probe (e.g., for target identification, imaging, or affinity chromatography), O-acetyltropine must be covalently linked—or conjugated—to another molecule, such as a fluorophore, a biotin (B1667282) tag, or a solid support. thermofisher.comwiley-vch.de Since O-acetyltropine itself lacks a suitable handle for direct conjugation, it must first be derivatized using the strategies described in sections 7.1 and 7.2 to introduce a reactive functional group.
Common conjugation strategies applicable to derivatized O-acetyltropine include:
Amine-Carboxylate Coupling: This is one of the most widely used bioconjugation methods. nih.gov If an O-acetyltropine derivative bearing a carboxylic acid is synthesized (e.g., via N-alkylation), it can be coupled to a primary amine on a biomolecule or tag. The reaction is typically mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a stable amide bond. nih.govnih.gov Conversely, an amine-functionalized tropane can be reacted with an NHS-activated carboxylate.
Thiol-Maleimide Chemistry: A derivative of O-acetyltropine bearing a thiol group can be prepared and subsequently reacted with a maleimide-functionalized molecule. This reaction is highly specific for thiols at neutral pH (6.5-7.5) and forms a stable thioether bond, making it a robust method for protein conjugation. mdpi.comnih.gov
Hydrazone/Oxime Formation: An O-acetyltropine derivative containing an aldehyde or ketone can be conjugated to a molecule functionalized with a hydrazide or an aminooxy group, respectively. mdpi.com These reactions can be performed under mild conditions, though the resulting hydrazone or oxime linkage may have variable stability.
The choice of conjugation strategy depends on the desired application, the functional groups available on the binding partner, and the required stability of the final conjugate.
Synthesis of Scaffold-Based Compounds for Targeted Research Applications (conceptual)
The rigid bicyclic tropane ring system of O-acetyltropine makes it an excellent molecular scaffold. lifechemicals.com In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups can be built to create a library of related compounds. whiterose.ac.uk This approach allows for a systematic exploration of chemical space to identify molecules with high affinity and selectivity for a specific biological target.
Conceptually, a scaffold-based synthesis using O-acetyltropine would involve:
Scaffold Preparation: O-acetyltropine or its demethylated N-nor version serves as the central scaffold.
Identification of Vector Points: The key points for chemical diversification are identified. For O-acetyltropine, these are primarily the C-3 ester position and the nitrogen atom.
Library Synthesis: Using combinatorial chemistry principles, diverse chemical moieties are attached at these vector points. For example, a library could be generated by reacting N-nor-tropine with a set of 20 different acyl chlorides (modifying the nitrogen) and subsequently reacting the resulting amides with a set of 20 different carboxylic acids (modifying the C-3 hydroxyl group, after deacetylation), theoretically yielding 400 unique compounds.
Screening: The resulting library of scaffold-based compounds is then screened against a biological target (e.g., a receptor, enzyme, or transporter) to identify "hits" with desired activity.
This lead-oriented synthesis approach enables the efficient generation of structurally diverse but related molecules, maximizing the chances of discovering compounds with novel or improved biological profiles. lifechemicals.comwhiterose.ac.uk
Applications of Click Chemistry and Other Bioconjugation Techniques in O-Acetyltropine Analog Synthesis
Click chemistry, a class of reactions that are rapid, high-yielding, and biocompatible, has become a powerful tool in chemical biology and drug discovery. jk-sci.comnih.gov The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. wikipedia.orgmdpi.com
To apply click chemistry to O-acetyltropine, an analog bearing either an azide (B81097) or an alkyne functional group must first be synthesized. This is typically achieved through N-alkylation of the corresponding N-nor derivative, as described in section 7.2.
An alkyne-modified O-acetyltropine can be prepared by reacting N-nor-O-acetyltropine with propargyl bromide.
An azide-modified O-acetyltropine can be synthesized by reacting the N-nor derivative with a short alkyl halide linker containing a terminal azide, such as 2-azidoethyl bromide.
Once these functionalized analogs are in hand, they can be "clicked" to a wide variety of molecules (peptides, dyes, polymers, etc.) that have the complementary functional group. For example, an alkyne-tropane analog can be reacted with an azide-functionalized biotin tag to create a probe for affinity-based target isolation.
Other modern bioconjugation techniques applicable to O-acetyltropine analog synthesis include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses a strained cyclooctyne. It is particularly useful for applications in living systems where the cytotoxicity of copper is a concern. wikipedia.org
Thiol-ene Reaction: An O-acetyltropine derivative functionalized with an alkene can react with a thiol-containing molecule in the presence of a radical initiator (often light-induced), forming a stable thioether linkage. mdpi.com
Inverse-Electron-Demand Diels-Alder Reaction: A highly rapid and bioorthogonal reaction between a tetrazine and a strained alkene (like trans-cyclooctene) can be used for fast labeling applications. sigmaaldrich.com
The table below summarizes these techniques and the necessary modifications to the O-acetyltropine scaffold.
| Technique | Required Handle on Tropane Analog | Required Handle on Partner Molecule | Key Advantage |
| CuAAC | Alkyne or Azide | Azide or Alkyne | High efficiency and reliability, simple procedure. nih.gov |
| SPAAC | Azide | Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for live-cell applications. wikipedia.org |
| Thiol-Maleimide | Thiol | Maleimide | High specificity for cysteine residues in proteins. mdpi.com |
| Thiol-ene Reaction | Alkene | Thiol | Can be initiated by light, offering spatiotemporal control. mdpi.com |
| Diels-Alder (IEDDA) | Strained Alkene | Tetrazine | Extremely fast reaction kinetics. sigmaaldrich.com |
Future Directions and Emerging Research Avenues for O Acetyltropine Studies
Advancements in Biosynthetic Engineering for Sustainable O-Acetyltropine Production in Heterologous Systems
The sustainable production of O-acetyltropine and other tropane (B1204802) alkaloids is a significant area of research, with a focus on moving away from reliance on plant extraction to more controlled and scalable biosynthetic methods. A key strategy involves the use of heterologous systems, where the genetic pathways for tropane alkaloid biosynthesis are engineered into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govwikipedia.orgnih.gov
Recent advancements have highlighted the potential of these systems. For instance, engineered yeast platforms have been developed for the production of hyoscyamine (B1674123) and scopolamine (B1681570), which are closely related to O-acetyltropine. nih.gov A major challenge in these systems is the efficient transport of intermediate compounds across cellular membranes. nih.gov Researchers have successfully identified and incorporated plant transporters into yeast, which significantly improved the production of these alkaloids by facilitating the movement of pathway intermediates. nih.govpnas.org This approach, combined with optimizing cofactor regeneration and growth conditions, has led to substantial increases in product yields. nih.gov
The biosynthesis of the tropane ring, the core structure of O-acetyltropine, starts from amino acids like ornithine and arginine. mdpi.com Key enzymes in this pathway, such as putrescine N-methyltransferase (PMT), are crucial for the formation of the tropane skeleton. mdpi.com The identification and characterization of these enzymes from various plant species are essential for reconstructing the biosynthetic pathway in heterologous hosts. mdpi.com
Furthermore, the development of synthetic biology tools and high-throughput sequencing technologies has accelerated the discovery of novel enzymes and pathways from a wider range of organisms, including those outside the traditional Solanaceae family. mdpi.com This expanding genetic toolkit allows for the creation of more efficient and diverse production platforms. The ultimate goal is to create robust and sustainable microbial cell factories for the on-demand production of O-acetyltropine and other valuable tropane alkaloids, reducing the environmental impact and ensuring a stable supply chain. nih.govbiorxiv.org
Table 1: Key Strategies in Biosynthetic Engineering of Tropane Alkaloids
| Strategy | Description | Key Benefit |
| Heterologous Expression | Transferring and expressing genes for the tropane alkaloid biosynthetic pathway from plants into microbial hosts like yeast or E. coli. wikipedia.org | Enables scalable and controlled production independent of plant cultivation. |
| Transporter Engineering | Identifying and incorporating plant-derived transporter proteins into the microbial host to facilitate the movement of biosynthetic intermediates across cellular membranes. nih.gov | Overcomes transport limitations, leading to increased product yields. nih.gov |
| Enzyme Discovery and Engineering | Identifying novel biosynthetic enzymes from diverse plant species and engineering them for improved activity and specificity in the heterologous host. mdpi.com | Expands the genetic toolkit for pathway optimization and the creation of novel derivatives. |
| Metabolic Pathway Optimization | Fine-tuning the expression levels of pathway genes, optimizing cofactor supply, and modifying host metabolism to direct more resources towards tropane alkaloid production. nih.gov | Maximizes the efficiency of the biosynthetic pathway, leading to higher titers. |
Exploiting O-Acetyltropine as a Scaffold for Novel Chemical Probes in Biological Systems
The tropane alkaloid structure, including that of O-acetyltropine, presents a versatile and promising scaffold for the development of novel chemical probes. whiterose.ac.ukresearchgate.net These probes are essential tools for studying biological systems, allowing researchers to investigate the function and interactions of proteins and other biomolecules. The unique three-dimensional shape of the tropane core can be strategically modified to create a diverse library of compounds with a range of biological activities. whiterose.ac.uk
A unified synthetic approach has been developed that enables the creation of various tropane-related scaffolds. whiterose.ac.uk This involves key chemical reactions that allow for the addition of different substituents and the fusion of additional rings to the basic tropane structure. whiterose.ac.uk By systematically altering the chemical groups at different positions on the O-acetyltropine scaffold, it is possible to generate a wide array of new molecules. These molecules can then be screened to identify those with specific biological activities, such as inhibiting enzymes or interacting with cellular receptors. whiterose.ac.uk
The development of such compound libraries is a crucial step in the discovery of new therapeutic agents and research tools. researchgate.net For example, libraries based on tropane-related scaffolds have been successfully used to identify inhibitors of important signaling pathways and compounds with potential antimalarial activity. whiterose.ac.uk This demonstrates the potential of using O-acetyltropine and related compounds as starting points for the design of performance-diverse screening libraries.
The ability to perform late-stage functionalization of the tropane core is particularly valuable. nih.gov This means that complex modifications can be introduced late in the synthetic sequence, allowing for the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies. nih.gov These studies are critical for understanding how the chemical structure of a molecule relates to its biological activity, and for optimizing the properties of lead compounds.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in O-Acetyltropine Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into O-acetyltropine and other complex natural products. nih.govroche.com These computational technologies offer powerful tools for accelerating the discovery and development of new compounds and for optimizing their synthesis. nih.gov
Predictive Modeling for O-Acetyltropine Synthesis and Reaction Optimization
AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. mdpi.com This predictive capability can significantly reduce the time and resources required for developing efficient and sustainable methods for producing O-acetyltropine. For example, ML models can be used to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. mdpi.com
Furthermore, generative AI models can propose entirely new synthetic pathways that may be more efficient or environmentally friendly than existing methods. roche.com By analyzing the structure of O-acetyltropine, these models can work backward to suggest a series of chemical transformations to construct the molecule from simpler starting materials. This "retrosynthesis" approach can uncover novel and non-obvious synthetic strategies.
In Silico Screening for O-Acetyltropine Target Interactions and SAR Prediction
In silico screening, which involves the use of computer simulations to predict how a molecule will interact with a biological target, is a powerful tool in drug discovery. nih.govnih.gov For O-acetyltropine, this approach can be used to identify potential protein targets in the human body or in pathogens. chemrxiv.org By docking a virtual model of O-acetyltropine into the binding sites of thousands of different proteins, researchers can generate a list of potential targets for further experimental investigation. nih.gov
One study, for instance, used in silico screening to investigate the binding of various ligands from Datura metel, including tropine (B42219) (a precursor to O-acetyltropine), to the muscarinic M3 receptor, a target for treating hyperhidrosis. chemrxiv.orgresearchgate.net The results showed that many of these compounds had a better binding affinity than the natural ligand, acetylcholine (B1216132), suggesting their potential as therapeutic agents. chemrxiv.orgresearchgate.net
Machine learning models can also be used to predict the structure-activity relationship (SAR) of O-acetyltropine and its analogs. nih.gov By training a model on a dataset of known tropane alkaloids and their biological activities, it is possible to predict the activity of new, untested compounds. This can help to prioritize which molecules to synthesize and test in the laboratory, making the drug discovery process more efficient. nih.gov For example, ML models have been successfully used to predict the inhibitory activity of compounds against acetylcholinesterase, a key enzyme in the nervous system. nih.gov
Table 2: Applications of AI and ML in O-Acetyltropine Research
| Application | Description | Potential Impact |
| Predictive Synthesis Modeling | Using ML algorithms to predict the outcomes of chemical reactions and optimize synthetic routes for O-acetyltropine. mdpi.com | Faster development of more efficient and sustainable manufacturing processes. |
| In Silico Target Screening | Employing computational docking to identify potential biological targets for O-acetyltropine and its derivatives. nih.govnih.gov | Rapid identification of new therapeutic applications and mechanisms of action. |
| SAR Prediction | Utilizing ML models to predict the biological activity of novel O-acetyltropine analogs based on their chemical structure. nih.gov | More efficient design and optimization of new drug candidates. |
| Generative Drug Design | Using generative AI to design novel molecules based on the O-acetyltropine scaffold with desired properties. roche.com | Creation of new chemical entities with improved efficacy and safety profiles. |
Exploration of Unconventional Biological Sources for O-Acetyltropine Discovery
While O-acetyltropine is primarily associated with plants of the Solanaceae family, the exploration of unconventional biological sources could reveal novel analogs and biosynthetic pathways. The vast biodiversity of the natural world, including microorganisms and marine organisms, represents a largely untapped reservoir of chemical diversity.
Metabolomic studies of various plant species have already demonstrated the presence of a wide range of tropane alkaloids, including derivatives of O-acetyltropine. For example, a study of Latua pubiflora, a plant used by the Mapuche Amerindians, identified several tropane alkaloids, including 3-O-acetyl-tropine and its isomers. frontiersin.org This highlights the potential for discovering new tropane alkaloid structures even within the plant kingdom.
Furthermore, the advancement of genomic and metabolomic techniques allows for the screening of a much broader range of organisms for the presence of genes and metabolites related to tropane alkaloid biosynthesis. This could lead to the discovery of entirely new families of enzymes and biosynthetic pathways, providing new tools for the engineered production of O-acetyltropine and its derivatives.
The Role of O-Acetyltropine in Chemical Ecology and Inter-species Interactions (e.g., plant defense, insect deterrents)
The presence of O-acetyltropine and other alkaloids in plants is often linked to their role in chemical defense against herbivores. nih.govfrontiersin.org These compounds can act as toxins, repellents, or antinutritive agents, deterring insects and other animals from feeding on the plant. nih.gov The diversity of chemical defenses in plants is thought to be an evolutionary response to the wide array of herbivores they face. nih.gov
The mechanism by which these compounds exert their effects can be complex. For example, some alkaloids are known to inhibit key enzymes in the nervous system of insects, such as acetylcholinesterase. nih.govpensoft.net The insect repellent DEET, for instance, has been shown to inhibit cholinesterase activity in both insects and mammals. nih.gov This suggests that O-acetyltropine, as a tropane alkaloid, may have a similar mode of action.
The study of the chemical ecology of plant-insect interactions is crucial for understanding the role of compounds like O-acetyltropine in nature. taylorfrancis.com It can also provide valuable insights for the development of new and more sustainable methods of pest control. frontiersin.org For example, by understanding the specific chemical cues that attract or repel insects, it may be possible to develop new strategies for protecting crops from pests, reducing the reliance on synthetic insecticides. frontiersin.org Allelochemicals, including derivatives of tropine, have been identified as having potential for weed control, further highlighting the importance of these compounds in agricultural systems. cabidigitallibrary.org
Q & A
Q. How can researchers design a robust stability study for O-acetyltropine under varying environmental conditions?
- Methodological Answer : Expose the compound to stressors (light, heat, humidity) per ICH Q1A guidelines. Monitor degradation via UPLC-PDA at multiple timepoints. Identify degradation products using HRMS and assess toxicity via in silico tools (e.g., DEREK Nexus). Publish accelerated stability data to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
